3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-18-11-4-2-10(3-5-11)8-16-9-15-13-12(14(16)17)6-7-19-13/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQBCBIJGHTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzylamine with a thieno[2,3-d]pyrimidine derivative under acidic conditions . Another approach includes the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes, such as palladium-catalyzed reactions, suggests potential for large-scale production .
Chemical Reactions Analysis
Bromination Reactions
Bromination is a key reaction for functionalizing the thieno[2,3-d]pyrimidin-4(3H)-one core. The 6-position is highly reactive, enabling selective bromination under acidic conditions:
Reaction Conditions
| Reactants | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Bromine, Acetic acid | 80°C, 1 h | 95% | 6-Bromo derivative | |
| Bromine, Potassium acetate | 0°C → RT, 24 h | 56% | 6-Bromothieno[2,3-d]pyrimidin-4-one |
The methoxybenzyl group at the 3-position does not hinder bromination, as steric and electronic effects favor reactivity at the 6-position. Higher temperatures improve yields but may require shorter reaction times to minimize side products .
Nucleophilic Substitution at the 4-Position
The 4-oxo group can be converted to a chloro derivative using thionyl chloride, enabling subsequent substitution with amines:
General Procedure
-
Chlorination : Treat with thionyl chloride (SOCl₂) and catalytic DMF under reflux .
-
Amination : React with primary or secondary amines (e.g., cyclohexanamine, benzylamine) in solvents like DCM or THF .
Example Reaction
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | SOCl₂, DMF, reflux, 40 min | 4-Chloro-6-bromothieno[2,3-d]pyrimidine | 87% | |
| Amination | Benzylamine, DIPEA, RT, 8 h | 4-Benzylamino derivative | 82% |
The 4-methoxybenzyl group remains stable during these reactions, as confirmed by NMR and IR data .
Amide and Urea Formation
The 3-position can be modified via coupling reactions to introduce amide or urea functionalities, enhancing biological activity:
Amide Synthesis
-
Method B : Activate carboxylic acid intermediates with oxalyl chloride, then react with aromatic amines .
Urea Synthesis
Key Example
| Reaction | Conditions | Yield | Application | Source |
|---|---|---|---|---|
| Amide coupling with HATU | DCM, RT, 12 h | 75–90% | Kinase inhibitor intermediates | |
| Urea formation | 4-Nitrophenyl isocyanate, K₂CO₃ | 68% | VEGFR-2 inhibitors |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/heteroaryl group introduction at the 6-position after bromination:
General Protocol
-
Bromination : As in Section 1.
-
Coupling : Use Pd(PPh₃)₄, Na₂CO₃, and boronic acids in dioxane/water .
Case Study
| Boronic Acid | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridin-4-yl | 100°C, 12 h | 78% | ROCK inhibitor (IC₅₀ = 0.001 μM) |
The methoxybenzyl group does not interfere with cross-coupling, enabling diverse pharmacophore designs .
Oxidation and Reduction
-
Oxidation : The thiophene ring can undergo oxidation with KMnO₄ to form sulfone derivatives, though this is less common due to potential ring destabilization.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the thiophene ring, but this is rarely applied to preserve aromaticity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial strains.
Medicine: Investigated for its anticancer properties, showing activity against multiple cancer cell lines.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes critical for bacterial survival, thereby exhibiting antimicrobial activity . In cancer cells, it may interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
Substitution at the 3-Position
Substitution at the 2-Position
- Key Insight: Alkylamino groups at the 2-position enhance central nervous system (CNS) activity, whereas chloromethyl groups target metabolic pathways. The absence of 2-substituents in the target compound may limit its analgesic effects but could favor other activities.
Substitution at the 5-/6-Positions
Pharmacological Activity Trends
- Anticancer : Oxadiazol hybrids show VEGFR-2 inhibition (IC50 < 1 µM) , while fluorophenyl derivatives enhance DNA damage .
- Antibacterial : Fluorine and triazole groups synergize for bactericidal effects .
- Analgesic: Alkylamino groups at the 2-position are critical for CNS penetration .
The 4-methoxybenzyl group’s electron-rich aromatic system may favor interactions with hydrophobic enzyme pockets or intercalation into DNA, though empirical validation is needed.
Biological Activity
3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound is characterized by a thieno[2,3-d]pyrimidine core with a methoxybenzyl substituent. This structural feature is crucial for its biological activity.
Biological Activity Overview
Research indicates that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant biological activities, particularly in anticancer and kinase inhibition.
Anticancer Activity
- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported that thieno[2,3-d]pyrimidin-4(3H)-one derivatives inhibited the growth of A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values ranging from 13.42 μg/mL to 62.86 μg/mL .
- Selectivity and Safety : The selectivity index (SI) for these compounds indicates a favorable therapeutic window. For example, a related compound exhibited an SI of 25 compared to Cisplatin, suggesting lower toxicity to normal cells while effectively targeting cancer cells .
The biological activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives can be attributed to their role as inhibitors of specific kinases:
- ROCK Inhibition : Some derivatives have been identified as potent inhibitors of Rho-associated protein kinase (ROCK), with IC50 values as low as 0.001 μM against ROCK II . This inhibition leads to reduced phosphorylation of downstream signaling proteins involved in cell migration and morphology changes.
- Cytotoxicity Studies : In vitro cytotoxicity assays using BALB 3T3 cells demonstrated that these compounds generally exhibit low cytotoxicity, making them suitable candidates for further development in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy and safety profiles of these compounds:
| Compound | Substituent | IC50 (μM) | Cancer Cell Line |
|---|---|---|---|
| 1 | 4-Methoxybenzyl | 0.045 | MCF-7 |
| 2 | Ethyl | 0.16 | MDA-MB-231 |
| 3 | Benzyl | 0.24 | A549 |
The data suggests that specific substitutions on the thieno[2,3-d]pyrimidine core can significantly enhance anticancer activity while maintaining low cytotoxicity towards normal cells.
Case Studies
- Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives : In one study, a series of derivatives were synthesized and tested against various cancer cell lines. The most potent compound demonstrated significant anti-proliferative effects with minimal toxicity .
- ROCK Inhibitors : Another study focused on the discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as new ROCK inhibitors. These compounds not only inhibited ROCK activity but also induced morphological changes in cancer cells, indicating their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
